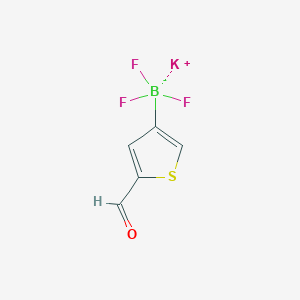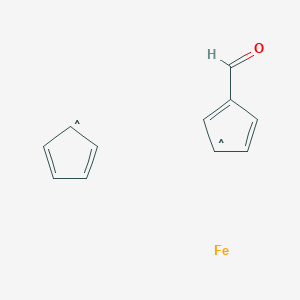![molecular formula C36H38BrNO3 B12053581 2-(4-Bromophenyl)-2-oxoethyl 6-methyl-2-[4-(4-pentylcyclohexyl)phenyl]quinoline-4-carboxylate](/img/structure/B12053581.png)
2-(4-Bromophenyl)-2-oxoethyl 6-methyl-2-[4-(4-pentylcyclohexyl)phenyl]quinoline-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Bromo-phenyl)-2-oxoethyl 6-methyl-2-(4-(4-pentylcyclohexyl)phenyl)-4-quinolinecarboxylate is a complex organic compound that belongs to the quinolinecarboxylate family This compound is characterized by its unique structure, which includes a quinoline ring, a bromo-phenyl group, and a pentylcyclohexyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-phenyl)-2-oxoethyl 6-methyl-2-(4-(4-pentylcyclohexyl)phenyl)-4-quinolinecarboxylate typically involves multiple steps, including the formation of the quinoline ring, the introduction of the bromo-phenyl group, and the attachment of the pentylcyclohexyl group. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity.
Formation of the Quinoline Ring: This step involves the cyclization of an appropriate precursor, such as an aniline derivative, in the presence of a catalyst like palladium on carbon.
Introduction of the Bromo-phenyl Group: This step can be achieved through a bromination reaction using bromine or a bromine-containing reagent.
Attachment of the Pentylcyclohexyl Group: This step involves the coupling of the quinoline intermediate with a pentylcyclohexyl derivative, often using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for cost-effectiveness, yield, and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
2-(4-Bromo-phenyl)-2-oxoethyl 6-methyl-2-(4-(4-pentylcyclohexy)phenyl)-4-quinolinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromo-phenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of quinolinecarboxylate derivatives with oxidized functional groups.
Reduction: Formation of reduced quinolinecarboxylate derivatives.
Substitution: Formation of substituted quinolinecarboxylate derivatives with new functional groups.
科学研究应用
2-(4-Bromo-phenyl)-2-oxoethyl 6-methyl-2-(4-(4-pentylcyclohexyl)phenyl)-4-quinolinecarboxylate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as liquid crystals or polymers.
作用机制
The mechanism of action of 2-(4-Bromo-phenyl)-2-oxoethyl 6-methyl-2-(4-(4-pentylcyclohexyl)phenyl)-4-quinolinecarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
相似化合物的比较
Similar Compounds
- 2-(4-Methyl-phenyl)-2-oxoethyl 6-bromo-3-methyl-2-(4-methylphenyl)-4-quinolinecarboxylate
- 2-(4-Chloro-phenyl)-2-oxoethyl 6-bromo-3-methyl-2-(4-methylphenyl)-4-quinolinecarboxylate
- 2-(4-Methoxy-phenyl)-2-oxoethyl 6-bromo-2-(3,4-dimethylphenyl)-4-quinolinecarboxylate
Uniqueness
2-(4-Bromo-phenyl)-2-oxoethyl 6-methyl-2-(4-(4-pentylcyclohexyl)phenyl)-4-quinolinecarboxylate is unique due to its specific combination of functional groups and structural features
属性
分子式 |
C36H38BrNO3 |
|---|---|
分子量 |
612.6 g/mol |
IUPAC 名称 |
[2-(4-bromophenyl)-2-oxoethyl] 6-methyl-2-[4-(4-pentylcyclohexyl)phenyl]quinoline-4-carboxylate |
InChI |
InChI=1S/C36H38BrNO3/c1-3-4-5-6-25-8-10-26(11-9-25)27-12-14-28(15-13-27)34-22-32(31-21-24(2)7-20-33(31)38-34)36(40)41-23-35(39)29-16-18-30(37)19-17-29/h7,12-22,25-26H,3-6,8-11,23H2,1-2H3 |
InChI 键 |
AGPKJKHZIBKUKJ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC1CCC(CC1)C2=CC=C(C=C2)C3=NC4=C(C=C(C=C4)C)C(=C3)C(=O)OCC(=O)C5=CC=C(C=C5)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{[(E)-(3,4-Dimethoxyphenyl)methylidene]amino}-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12053506.png)
![N-cyclohexyl-6-imino-11-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12053508.png)
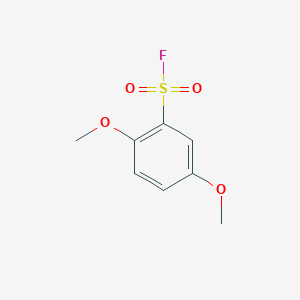
![2-[(E)-(3-{[2-(Dimethylamino)anilino]carbonyl}-4-hydroxy-1-naphthyl)diazenyl]benzenesulfonic acid](/img/structure/B12053519.png)
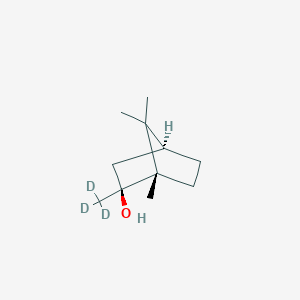
![N-[4-(2-formylhydrazinyl)phenyl]acetamide](/img/structure/B12053526.png)
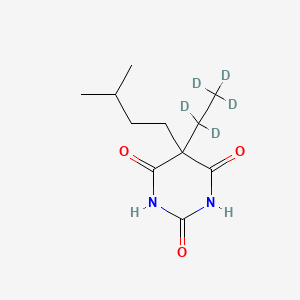

![2-{[5-(4-bromophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B12053540.png)
![(1R,2R,3S,4S)-(-)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B12053546.png)
![tert-Butyl N-[(2-methylphenyl)methylene]carbamate](/img/structure/B12053559.png)
